molecular formula C15H14BrClN4O B279745 4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B279745
M. Wt: 381.65 g/mol
InChI Key: XTTCLKPWQJECMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BRD0705, is a chemical compound that has gained interest in the scientific community due to its potential use in cancer treatment. It belongs to the class of pyrazole carboxamides and has been found to have promising anti-cancer activity in preclinical studies.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to target a protein called bromodomain-containing protein 4 (BRD4). BRD4 plays a key role in the regulation of gene expression, and its overexpression has been linked to the development of cancer. This compound has been shown to bind to the bromodomain of BRD4, preventing it from interacting with other proteins and leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in cell proliferation, as well as those involved in angiogenesis, the process by which tumors develop their own blood supply. In addition, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is its specificity for BRD4, which makes it a potentially useful tool for studying the role of this protein in cancer development. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings. In addition, its high potency can make it challenging to determine the optimal concentration for use in experiments.

Future Directions

There are several future directions for research on 4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more soluble analogs of the compound, which would make it easier to work with in laboratory experiments. Another area of focus is the identification of biomarkers that can predict which cancer patients are most likely to respond to treatment with this compound. Finally, researchers are exploring the potential use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-cancer activity.

Synthesis Methods

The synthesis of 4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 5-chloroindole-2-carboxaldehyde with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then reacted with methylamine to obtain the final product.

Scientific Research Applications

4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells.

Properties

Molecular Formula

C15H14BrClN4O

Molecular Weight

381.65 g/mol

IUPAC Name

4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14BrClN4O/c1-8-13(16)14(20-21(8)2)15(22)18-7-11-6-9-5-10(17)3-4-12(9)19-11/h3-6,19H,7H2,1-2H3,(H,18,22)

InChI Key

XTTCLKPWQJECMG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)Br

Origin of Product

United States

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